(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione
Description
The compound (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione belongs to a class of hybrid heterocyclic molecules combining thiazolidinone and pyrrolidine-2,5-dione pharmacophores. Its structure features:
- A Z-configuration at the methylene bridge linking the indole moiety to the thiazolidinone core.
- A 1H-indol-3-ylmethylene group, which introduces aromatic and hydrogen-bonding capabilities.
- A 2-thioxo-4-thiazolidinone ring, known for its role in modulating biological activity (e.g., antimicrobial, anticancer properties).
This compound was synthesized via a one-pot method involving condensation of 1-phenylpyrrolidine-2,5-dione derivatives with 5-arylidene-2-thioxothiazolidin-4-ones, optimized for efficiency and yield .
Properties
IUPAC Name |
3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c26-19-11-17(20(27)24(19)14-6-2-1-3-7-14)25-21(28)18(30-22(25)29)10-13-12-23-16-9-5-4-8-15(13)16/h1-10,12,17,28H,11H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNDXYQVVRYLL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is part of a class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activities associated with this compound based on various research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring an indole moiety, thioxothiazolidinone, and pyrrolidine dione. The synthesis typically involves the condensation of indole derivatives with thioxothiazolidinones under controlled conditions, often utilizing solvents like alcohol with ammonium acetate as a catalyst to facilitate the reaction .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of related compounds, including those with similar structural frameworks. For example:
- A study indicated that derivatives of thioxothiazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
- The most potent compound in one study showed a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating a strong efficacy against this pathogen .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | E. cloacae | E. coli |
| Compound 15 | 0.004 - 0.06 | T. viride | A. fumigatus |
| Compound 5d | 37.9 - 113.8 | S. aureus | L. monocytogenes |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer applications :
- Research involving various derivatives indicated significant anticancer activity against A549 human lung adenocarcinoma cells, with some compounds demonstrating selective toxicity towards cancer cells while sparing non-cancerous cells .
- The structure–activity relationship (SAR) studies revealed that certain modifications to the molecule could enhance its cytotoxic effects against cancer cells, suggesting that specific functional groups are crucial for its biological activity .
Table 2: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | A549 | 66 | High |
| Compound 20 | A549 | Not specified | Moderate |
| Compound 21 | HSAEC1-KT | Not specified | High |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Bacterial Growth : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms such as DNA damage or activation of caspases.
Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A systematic evaluation found that the thioxothiazolidinone derivatives exhibited robust antimicrobial activity against resistant strains like MRSA and Pseudomonas aeruginosa, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant pathogens .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives selectively inhibited the growth of cancer cells while exhibiting minimal toxicity towards normal cells, highlighting their potential for targeted cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds featuring the 4-oxo-2-thioxothiazolidin framework have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In one study, several synthesized derivatives exhibited superior efficacy compared to traditional antibiotics such as ampicillin .
Case Study: Synthesis and Evaluation
A study synthesized multiple derivatives of 4-oxo-2-thioxothiazolidine and evaluated their antimicrobial activity. The results indicated that modifications to the indole component could enhance antibacterial properties. The most potent derivative was noted for its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .
Anticancer Potential
The structural features of (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione also position it as a candidate for anticancer research. Indole derivatives are known for their ability to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. Indole derivatives are known to influence inflammatory pathways, potentially reducing cytokine production and inflammation in various models of disease .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing molecular docking simulations have predicted favorable absorption and distribution characteristics, which are essential for effective drug development .
Chemical Reactions Analysis
Synthetic Pathway
The compound is synthesized via a three-step protocol:
Step 1: Formation of 4-Oxo-2-thioxothiazolidin-3-ylalkanecarboxylic Acids
Amino acids (e.g., glycine, β-alanine) react with carbon disulfide in alkaline medium to form dithiocarbamic salts. Subsequent alkylation with monochloroacetic acid and cyclization yields 4-oxo-2-thioxothiazolidin-3-ylalkanecarboxylic acids (2a–d , 3a–g ) .
Step 2: Condensation with Indole-3-carbaldehydes
The thiazolidinone intermediates (2a–d , 3a–g ) undergo Knoevenagel condensation with indole-3-carbaldehydes (1a–d ) in boiling ethanol with ammonium acetate. This forms the (Z)-configured methylidene bridge (CH=) at position 5 of the thiazolidinone ring .
Reaction Conditions
| Component | Details |
|---|---|
| Solvent | Ethanol |
| Catalyst | Ammonium acetate |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
Structural Characterization
The compound’s (Z)-stereochemistry and functional groups were confirmed via NMR spectroscopy :
Key NMR Signals (δ, ppm)
| Proton Environment | Chemical Shift | Multiplicity |
|---|---|---|
| Methylene group (NCH₂) | 2.19–2.63 | Multiplet |
| CH= (methylidene bridge) | 7.95–8.10 | Singlet |
| NH (indole) | 11.96–12.43 | Broad |
| CH₂COOH (if applicable) | 3.76–4.72 | Quartet |
The singlet at 7.95–8.10 ppm confirms the (Z)-configuration of the methylidene bridge due to restricted rotation .
Antimicrobial Activity
The compound exhibits broad-spectrum antibacterial activity, with potency influenced by substituents on the indole and thiazolidinone rings :
MIC and MBC Values
| Bacterial Strain | MIC (μM × 10⁻²) | MBC (μM × 10⁻²) |
|---|---|---|
| Bacillus cereus | 0.56–4.17 | 2.08–3.68 |
| Staphylococcus aureus | 1.99–3.69 | 3.98–7.38 |
| Listeria monocytogenes | 3.69 | 7.38 |
Activity is attributed to:
-
Thioxothiazolidinone’s sulfur moiety disrupting bacterial membranes.
Anticancer Potential
Hybrids containing phenyl-pyrrolidine-2,5-dione moieties show cytotoxicity against cancer cell lines:
Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.05 | |
| HCT-116 (colon cancer) | 3.08 | |
| HeLa (cervical cancer) | 47.50 |
Mechanistic studies suggest:
Comparative Reactivity
| Feature | Thiazolidinone-Indole Core | Pyrrolidine-2,5-dione Moiety |
|---|---|---|
| Electrophilic Sites | C5 of thiazolidinone, NH of indole | Carbonyl groups (C2, C5) |
| Nucleophilic Reactivity | Limited due to electron-withdrawing S and O | High at carbonyl carbons |
| Bioactivity | Antibacterial | Anticancer |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: The indol-3-ylmethylene group in the target compound distinguishes it from analogs with simpler arylidene substituents (e.g., phenyl or nitrophenyl). Analogs like the pyrimidine-carbonitrile derivative (Table 1, row 2) incorporate additional heterocycles (pyrazole) and electron-withdrawing groups (NO₂, CN), altering electronic properties and solubility .
Synthetic Efficiency: The target compound’s synthesis follows a streamlined protocol with high reproducibility, similar to other analogs in the series .
Functional Group Impact: The 2-thioxo group (C=S) is conserved across all analogs, critical for interactions with cysteine residues in enzymatic targets (e.g., kinases, proteases).
The indole group’s presence may confer selectivity toward serotonin receptors or tyrosine kinase inhibitors, a hypothesis supported by prior studies on indole-containing therapeutics .
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione?
The synthesis typically involves a condensation reaction between 3-formyl-1H-indole derivatives and thioxothiazolidinone precursors. A general protocol includes refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst for 2.5–3 hours. The product is isolated via filtration and recrystallized from a DMF-EtOH (1:1) mixture . For analogous compounds, yields range from 48% to 83%, with variations attributed to substituent effects on reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1223 cm⁻¹) groups .
- 1H/13C NMR : To verify stereochemistry (e.g., Z-configuration via coupling constants) and aromatic/heterocyclic proton environments. For example, indole NH protons resonate at δ ~10.7 ppm .
- Melting Point : Used to assess purity (e.g., 120–124°C for structurally related compounds) .
Q. How can researchers screen this compound for preliminary biological activity?
In vitro assays targeting enzymes like cyclooxygenase (COX) or kinases are common. For example:
- Kinase Inhibition : Use ATP-coupled spectrophotometric assays with purified enzymes.
- Antimicrobial Activity : Employ disk diffusion or microdilution methods against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Design of Experiments (DoE) is recommended to systematically evaluate variables such as:
- Temperature : Higher temperatures (e.g., 80–100°C) may accelerate condensation but risk decomposition.
- Catalyst Loading : Sodium acetate (0.01 mol) is standard, but alternatives like piperidine or DBU could enhance kinetics .
- Solvent Polarity : Acetic acid is typical, but mixed solvents (e.g., EtOH:THF) may improve solubility .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates C-H environments.
- X-ray Crystallography : Definitive structural confirmation, though challenging for Z-isomers due to steric hindrance.
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify conformational isomers .
Q. How does the Z-configuration influence bioactivity compared to the E-isomer?
The Z-isomer’s planar geometry enhances π-π stacking with enzyme active sites. To validate:
Q. What mechanistic insights explain the thioxothiazolidinone moiety’s role in enzyme inhibition?
The moiety acts as a Michael acceptor, forming covalent adducts with cysteine residues in enzymes. Confirm via:
Q. How can structural modifications enhance metabolic stability?
- Prodrug Design : Introduce ester or amide groups at the pyrrolidine-2,5-dione ring to slow hepatic clearance.
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyls) to reduce CYP450-mediated oxidation .
Methodological Considerations
Q. What analytical workflows validate purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
